molecular formula C7H14N2O2 B1468154 1-(3-Aminopyrrolidin-1-yl)-2-methoxyethan-1-one CAS No. 1457498-37-1

1-(3-Aminopyrrolidin-1-yl)-2-methoxyethan-1-one

Cat. No. B1468154
M. Wt: 158.2 g/mol
InChI Key: UOXQJUHMUYJEPA-UHFFFAOYSA-N
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Description

“1-(3-Aminopyrrolidin-1-yl)-2-methoxyethan-1-one” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “3-Aminopyrrolidin-1-yl” part indicates the presence of an amino group (-NH2) on the pyrrolidine ring. The “2-methoxyethan-1-one” part suggests the presence of a methoxy group (-OCH3) and a ketone functional group (C=O) on an ethane backbone .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which contributes to the three-dimensionality of the molecule due to its non-planar shape . The amino group is a polar, basic functional group, while the methoxy group is polar and ether-like, and the ketone group is also polar .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino group could participate in acid-base reactions, the methoxy group could undergo reactions typical of ethers, and the ketone group could be involved in various reactions such as nucleophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amino, methoxy, and ketone groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

  • Asymmetric Synthesis in Antibacterial Agents : The compound's derivatives have been used in asymmetric syntheses of antibacterial agents. A study by Rosen et al. (1988) explored the synthesis of enantiomers of a potent quinolonecarboxylic acid class antibacterial agent, emphasizing the increased activity of one enantiomer over the other against aerobic and anaerobic bacteria (Rosen et al., 1988).

  • Resolution in Pharmaceutical Production : Another research by Sakurai et al. (2008) demonstrated the practical resolution of 3-aminopyrrolidine, a key intermediate for chiral pharmaceuticals, via diastereomeric salt formation. This process is significant for industrial-scale production of enantiopure compounds (Sakurai, Yuzawa, & Sakai, 2008).

  • Synthesis and Activity in Neuroleptic Agents : Research by Iwanami et al. (1981) involved the design and synthesis of benzamides of N,N-disubstituted ethylenediamines and aminopyrrolidines as potential neuroleptics. The study highlights correlations between structure and neuroleptic activity, showing the significance of the aminopyrrolidine structure in this context (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

  • Applications in Bone Turnover Models : Hutchinson et al. (2003) identified a compound as a potent antagonist of the alpha(v)beta(3) receptor with significant implications in bone turnover models, highlighting its potential for clinical development in osteoporosis treatment (Hutchinson et al., 2003).

  • Neuropharmacological Studies : Davies and Watkins (1973) examined the effects of 1-hydroxy-3-aminopyrrolid-2-one (HA-966) on synaptically and chemically excited neurons in the cuneate nucleus of the cat, highlighting its role in neuropharmacological research (Davies & Watkins, 1973).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. Without specific information, it’s difficult to provide a detailed safety profile .

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-5-7(10)9-3-2-6(8)4-9/h6H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXQJUHMUYJEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopyrrolidin-1-yl)-2-methoxyethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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